

Comparative Analysis of Berkeleyamide C and Other MMP Inhibitors: A Data Deficit

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Compound of Interest					
Compound Name:	Berkeleyamide C				
Cat. No.:	B15601424	Get Quote			

A comprehensive comparative analysis of **Berkeleyamide C**'s performance as a matrix metalloproteinase (MMP) inhibitor is not feasible at this time due to a lack of publicly available scientific data on its specific inhibitory activities. Extensive searches of scientific literature and databases did not yield any studies detailing the potency, selectivity, or mechanism of action of **Berkeleyamide C** against any matrix metalloproteinases.

While information on **Berkeleyamide C** is scarce, a related natural product, Berkeleyamide A, has been identified as having weak inhibitory activity. Specifically, Berkeleyamide A, isolated from a Penicillium rubrum Stoll species, demonstrated low micromolar activity against matrix metalloproteinase-3 (MMP-3)[1]. However, this finding for a related compound does not provide sufficient data to perform a meaningful comparative analysis for **Berkeleyamide C**.

To fulfill the user's request for a comparative guide, data on **Berkeleyamide C**'s half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against a panel of MMPs (e.g., MMP-1, -2, -7, -9, -13, -14) would be required. This information is essential for a quantitative comparison with other established MMP inhibitors.

General Landscape of MMP Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix.[2][3] Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases, making them significant therapeutic targets.[2][3] The development of MMP inhibitors has been a long-



standing goal in drug discovery, with several synthetic inhibitors having been developed and investigated.[3][4]

Comparison of Selected MMP Inhibitors (Excluding Berkeleyamide C)

In the absence of data for **Berkeleyamide C**, a comparative overview of other well-characterized MMP inhibitors is presented below to illustrate the type of data required for such an analysis. These inhibitors belong to different chemical classes and exhibit varying selectivity profiles.

Inhibitor	Chemical Class	Target MMPs	IC50 / Ki Values	Selectivity Profile
Marimastat	Hydroxamate	Broad-spectrum	MMP-1 (Ki: 5 nM), MMP-2 (Ki: 6 nM), MMP-9 (Ki: 3 nM), MMP- 14 (Ki: 11 nM)	Broad-spectrum, inhibits multiple MMPs
Prinomastat	Non- hydroxamate Carboxylate	MMP-2, MMP-3, MMP-9, MMP- 13, MMP-14	MMP-2 (IC50: 9 nM), MMP-9 (IC50: 16 nM), MMP-13 (IC50: 11 nM)	Broad-spectrum
Andecaliximab (GS-5745)	Monoclonal Antibody	ММР-9	Potent and selective inhibition of MMP-9	Highly selective for MMP-9
Doxycycline	Tetracycline	Broad-spectrum	Non-competitive inhibition, IC50 varies with substrate	Broad-spectrum, also inhibits bacterial collagenases

Note: The IC50 and Ki values can vary depending on the specific assay conditions.



Experimental Protocols

The determination of MMP inhibitory activity typically involves a series of standardized in vitro and cell-based assays.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified, recombinant MMP.

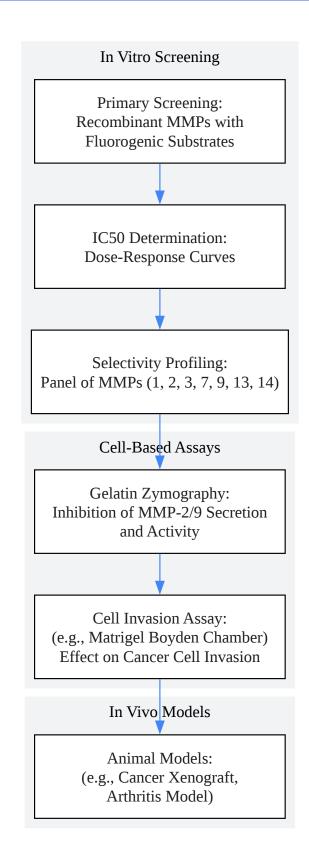
- Reagents and Materials:
 - Recombinant human MMP catalytic domain (e.g., MMP-3)
 - Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
 - Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
 - Test compound (inhibitor) dissolved in DMSO
 - 96-well microplate (black, for fluorescence)
 - Fluorescence plate reader
- Procedure:
 - 1. The recombinant MMP enzyme is pre-incubated with varying concentrations of the test compound (e.g., **Berkeleyamide C**) in the assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
 - 2. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
 - 3. The fluorescence intensity is measured over time at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission). The cleavage of the substrate by the MMP separates the fluorophore (Mca) from the quencher (Dpa), resulting in an increase in fluorescence.
 - 4. The initial reaction rates are calculated from the linear phase of the fluorescence curve.



- 5. The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction containing only DMSO.
- 6. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for MMP Inhibitor Screening





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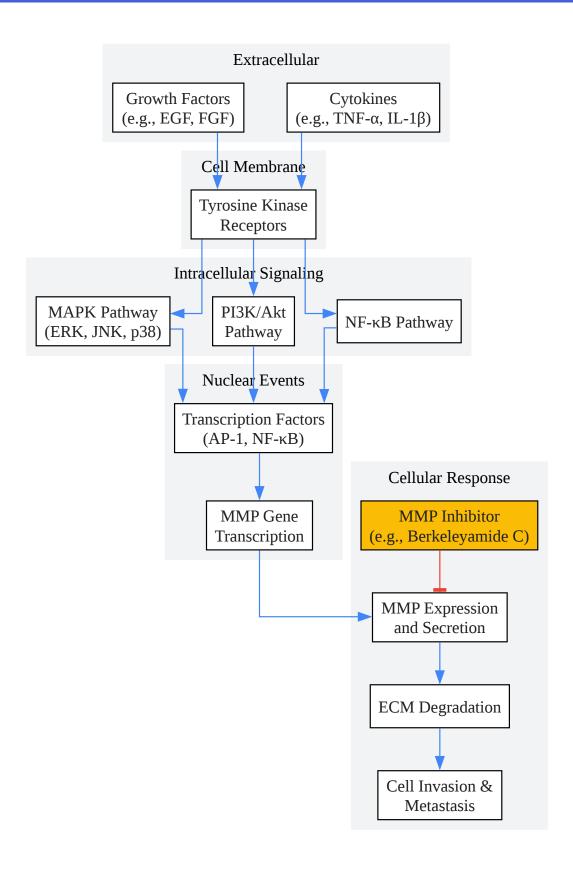
Caption: Workflow for the evaluation of novel MMP inhibitors.



MMPs in Cellular Signaling

MMPs are involved in complex signaling pathways that regulate cell behaviors such as proliferation, migration, and invasion. A key pathway involves the activation of MMP expression by growth factors and inflammatory cytokines, which often leads to the degradation of the extracellular matrix, facilitating cancer cell metastasis.





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Caption: Simplified MMP signaling pathway in cancer metastasis.



In conclusion, while the framework for a comparative analysis of an MMP inhibitor is provided, the specific subject of this request, **Berkeleyamide C**, remains uncharacterized in the scientific literature as an MMP inhibitor. Further research and publication of its biological activities are necessary before a meaningful comparison can be made.

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